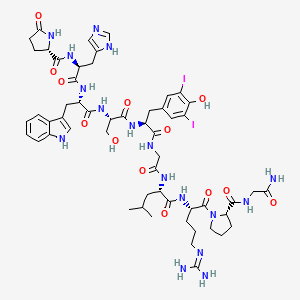
(3,5-Diiodo-Tyr5)-LHRH
描述
(3,5-Diiodo-Tyr5)-LHRH is a synthetic analog of luteinizing hormone-releasing hormone (LHRH) that has been modified to include iodine atoms at the 3 and 5 positions of the tyrosine residue at position 5. This compound is primarily used in scientific research to study the effects of LHRH analogs on various biological systems.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Diiodo-Tyr5)-LHRH typically involves the iodination of tyrosine residues. One common method is the solvent-free iodination of l-tyrosine using 2,4,6,8-tetraiodoglycoluril in the presence of a catalytic amount of acetic acid. This method yields l-3,5-diiodotyrosine in high purity and yield.
Industrial Production Methods: For industrial-scale production, the process may involve larger reactors and optimized reaction conditions to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired purity levels.
化学反应分析
Types of Reactions: (3,5-Diiodo-Tyr5)-LHRH can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions can be performed using iodine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions include oxidized or reduced forms of the compound, as well as iodinated or brominated derivatives.
科学研究应用
(3,5-Diiodo-Tyr5)-LHRH is used in various scientific research applications, including:
Chemistry: Studying the reactivity and stability of iodinated amino acids.
Biology: Investigating the role of iodinated LHRH analogs in hormone regulation and receptor binding.
Medicine: Exploring potential therapeutic applications in hormone-related disorders.
Industry: Developing new methods for synthesizing iodinated compounds for pharmaceutical use.
作用机制
The mechanism of action of (3,5-Diiodo-Tyr5)-LHRH involves binding to LHRH receptors, which are G-protein-coupled receptors located in the pituitary gland. This binding triggers a cascade of intracellular signaling pathways that ultimately lead to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The iodine atoms in the compound enhance its binding affinity and stability, making it a potent analog of natural LHRH.
相似化合物的比较
(3,5-Diiodo-Tyr5)-LHRH is compared with other similar compounds, such as:
LHRH: The natural hormone with similar receptor binding properties.
3,5-Diiodothyronine (3,5-T2): A thyroid hormone metabolite with metabolic activities.
3,5,3'-Triiodothyronine (T3): Another thyroid hormone with physiological effects.
The uniqueness of this compound lies in its iodinated structure, which enhances its binding affinity and stability compared to natural LHRH and other thyroid hormone analogs.
List of Similar Compounds
LHRH
3,5-Diiodothyronine (3,5-T2)
3,5,3'-Triiodothyronine (T3)
Monoiodotyrosine
Diiodotyrosine
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxy-3,5-diiodophenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H73I2N17O13/c1-27(2)15-37(49(82)69-36(9-5-13-62-55(59)60)54(87)74-14-6-10-42(74)53(86)64-23-43(58)76)68-45(78)24-65-47(80)38(18-28-16-32(56)46(79)33(57)17-28)70-52(85)41(25-75)73-50(83)39(19-29-21-63-34-8-4-3-7-31(29)34)71-51(84)40(20-30-22-61-26-66-30)72-48(81)35-11-12-44(77)67-35/h3-4,7-8,16-17,21-22,26-27,35-42,63,75,79H,5-6,9-15,18-20,23-25H2,1-2H3,(H2,58,76)(H,61,66)(H,64,86)(H,65,80)(H,67,77)(H,68,78)(H,69,82)(H,70,85)(H,71,84)(H,72,81)(H,73,83)(H4,59,60,62) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUDYPFKFIMXLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC(=C(C(=C2)I)O)I)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H73I2N17O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1434.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73644-49-2 | |
| Record name | [3,5-diI-Tyr5]-Luteinizing hormone releasing hormone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


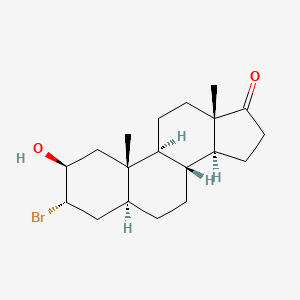
![(2S)-2-hydroxy-2-[(2S,3R,4S)-4-hydroxy-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]acetaldehyde](/img/structure/B1494074.png)
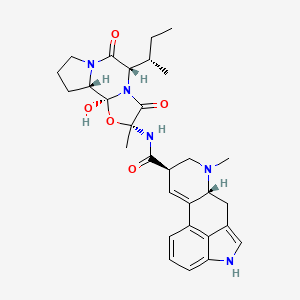
![16-[[(1S)-4-[[(5S)-5-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-[(2S)-butan-2-yl]-24,56-bis(2-carboxyethyl)-83-[(1R)-1-hydroxyethyl]-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-4-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-carboxypentyl]amino]-1-carboxy-4-oxobutyl]amino]-16-oxohexadecanoic acid](/img/structure/B1494081.png)

![Tetrasodium;3-[[4-[[4-[(7-amino-1-oxido-3-sulfonaphthalen-2-yl)diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B1494085.png)
![Tetrasodium;5-[[4-[4-[(3-carboxylato-4-oxidophenyl)diazenyl]-2-sulfophenyl]sulfanyl-3-sulfophenyl]diazenyl]-2-oxidobenzoate](/img/structure/B1494086.png)
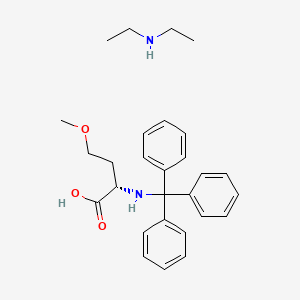
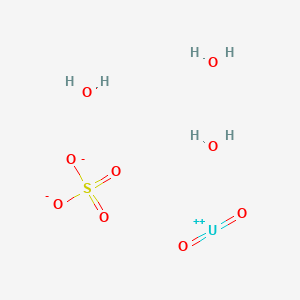
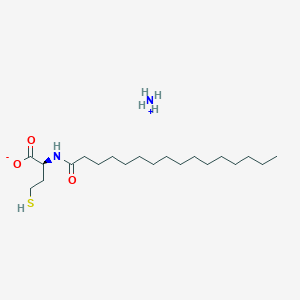
![Gal|A(1-3)[Neu5Ac|A(2-6)]GalNAc-|A-pNP](/img/structure/B1494102.png)
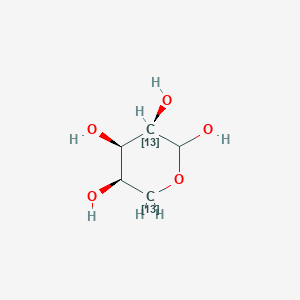
![1-Fluoro-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]-benzene](/img/structure/B1494113.png)
![(cis-2-Methyloctahydrocyclopenta[c]pyrrol-5-yl)methanol](/img/structure/B1494119.png)
